molecular formula C27H24ClNO5 B4298458 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide

Cat. No.: B4298458
M. Wt: 477.9 g/mol
InChI Key: JJPWIRVXUZEGBZ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a chlorobenzoyl group, and a diethoxyphenyl acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of 4-chlorobenzoyl chloride with a benzofuran derivative, followed by the introduction of the diethoxyphenyl acetamide group through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxid

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClNO5/c1-3-32-22-14-9-17(15-23(22)33-4-2)16-24(30)29-25-20-7-5-6-8-21(20)34-27(25)26(31)18-10-12-19(28)13-11-18/h5-15H,3-4,16H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPWIRVXUZEGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 5
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 6
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide

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